molecular formula C9H19Cl2N3O B1379709 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1609395-33-6

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Cat. No.: B1379709
CAS No.: 1609395-33-6
M. Wt: 256.17 g/mol
InChI Key: LDMOSKCWFPLURK-UHFFFAOYSA-N
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Description

“1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It’s part of the METTL3/METTL14 protein complex, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .


Synthesis Analysis

The synthesis of this compound involves a protein crystallography-based medicinal chemistry optimization of a METTL3 hit compound . This process has resulted in a 1400-fold potency improvement .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H17N3O.2ClH/c1-12-7-6-11-8 (13)9 (12)2-4-10-5-3-9;;/h10H,2-7H2,1H3, (H,11,13);2*1H . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 2 chlorine atoms .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 256.17 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through bromination and subsequent reactions, leading to the formation of spiro compounds like 1,4,9-triazaspiro[5.5]undecane and its derivatives. These processes involve cyanoethylation and alkylation, followed by reduction and the obtaining of hydrazides from ester analogs (R. A. Kuroyan, V. V. Sarkisyan, S. Vartanyan, 1986).

Crystal Structure and Thermodynamic Properties

  • Research has been conducted on the crystal structure and thermodynamic properties of derivatives, such as the study on 5,6-dimethyl-1H-benzo[d]imidazol-3-ium and related compounds. This research aims to understand the assembly of molecules into frameworks, aided by hydrogen bonds, and includes quantum chemical computations for further insights (Wulan Zeng, Xia Wang, Yunju Zhang, 2021).

Catalysis and Chemical Reactions

  • The compound has been utilized in catalyst-free syntheses of nitrogen-containing spiro heterocycles through double Michael addition reactions. This method emphasizes the efficiency and high yield of the reactions without the need for a catalyst, showcasing the compound's utility in organic synthesis (K. Aggarwal, Kanika Vij, J. Khurana, 2014).

Molecular Spectroscopy and Analysis

  • Studies include the gas-phase fragmentation of synthetic zwitterionic drugs related to the compound. Such research is vital for understanding the compound's behavior in mass spectrometry, aiding in the development of new drugs and materials with specific properties (Siting Wang, Yanchao Song, Jiao Wang, et al., 2010).

Pharmacokinetics and Drug Development

  • Although excluding specific details on drug use and side effects, research into the pharmacokinetics of related compounds in animal models has been performed. This includes the development of liquid chromatographic methods for quantification in plasma, which is crucial for drug development and understanding the behavior of potential pharmaceuticals in biological systems (Yihao Bai, Zhen Chen, Xiaomei Ling, et al., 2008).

Future Directions

The future directions of research on this compound could involve further optimization of its synthesis process and exploration of its potential applications in treating diseases related to the METTL3/METTL14 protein complex .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as a potent and selective inhibitor of the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is crucial for studying the epitranscriptome and understanding the role of m6A in various biological processes.

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This reduction in m6A levels can impact various cellular processes, including RNA splicing, translation, stability, and degradation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the METTL3/METTL14 protein complex. By inhibiting the catalytic activity of METTL3, it prevents the methylation of adenosine residues on RNA, thereby altering gene expression and other RNA-related processes . This inhibition is achieved through specific binding interactions that stabilize the complex and prevent its enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that some derivatives of this compound have mediocre stability toward enzymatic degradation, with half-lives lower than 12 minutes upon incubation with rat liver microsomes . This information is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by selectively inhibiting target enzymes without causing significant toxicity. At higher doses, it could potentially lead to toxic or adverse effects due to off-target interactions or accumulation within tissues . Understanding these dosage effects is essential for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in inhibiting the METTL3/METTL14 complex suggests that it may affect metabolic flux and metabolite levels related to RNA methylation processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for predicting its behavior in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can impact its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, where it can exert its effects on RNA methylation and other cellular processes

Properties

IUPAC Name

1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMOSKCWFPLURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 2
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 3
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 4
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 5
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 6
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

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